3-cyclopropyl-2-methoxypropanoic acid
Description
Properties
CAS No. |
60129-32-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-methoxypropanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as a 2-iodoethyl-substituted olefin, using zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclisation of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-cyclopropyl-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table highlights key structural and molecular differences between 3-cyclopropyl-2-methoxypropanoic acid and related compounds:
Key Observations :
- Cyclopropane vs. Aromatic Rings: The cyclopropyl group in the target compound introduces ring strain and non-aromatic character, contrasting with the planar aromatic systems in 3-(2-methoxyphenyl)propanoic acid (methoxyphenyl) or 2-(thiophen-2-yl)propanoic acid (thiophene) .
- Substituent Effects: The methoxy group in the target compound is electron-donating, which may reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., bromo in 2-(3-bromo-4-methoxyphenyl)propanoic acid) .
Physicochemical Properties and Reactivity
- Acidity: The carboxylic acid pKa of this compound is expected to be higher (less acidic) than 2-hydroxyisobutyric acid (pKa ~3.0), where the alpha-hydroxy group enhances acidity via intramolecular hydrogen bonding . Chlorinated analogs like (S)-(-)-2-chloropropionic acid (pKa ~2.8) are more acidic due to the electron-withdrawing chlorine .
- Steric Effects: The cyclopropane ring may hinder nucleophilic attack at the beta-carbon compared to less strained systems like 3-(2-methoxyphenyl)propanoic acid .
- Solubility: The nonpolar cyclopropyl group could reduce aqueous solubility relative to polar substituents (e.g., hydroxy or thiophene) .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 3-cyclopropyl-2-methoxypropanoic acid in research settings?
- Methodology : Use ¹H/¹³C NMR to confirm the cyclopropyl and methoxy substituents by analyzing splitting patterns (e.g., cyclopropyl ring protons appear as multiplet signals between δ 0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₁₂O₃; [M+H]⁺ = 145.0863) . HPLC with UV detection (λ = 210–260 nm) assesses purity, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
Q. What synthetic routes are employed for preparing this compound?
- Methodology : A common route involves cyclopropanation of α,β-unsaturated esters followed by hydrolysis. For example:
React methyl 2-methoxyacrylate with cyclopropane via transition metal-catalyzed cycloaddition (e.g., Rh(II) catalysts).
Hydrolyze the ester intermediate under basic conditions (NaOH/EtOH) to yield the carboxylic acid . Key parameters include temperature control (0–25°C) and inert atmosphere to prevent side reactions .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodology : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use lyophilization for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For resolution, use diastereomeric salt crystallization with (1R,2S)-norephedrine .
Q. What strategies resolve contradictory spectral data in structural elucidation of substituted propanoic acids?
- Methodology : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals, particularly cyclopropyl coupling patterns. Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) and X-ray crystallography if crystalline derivatives are obtainable . For disputed mass spectral fragments, use tandem MS/MS with collision-induced dissociation (CID) .
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodology : Investigate via kinetic isotope effects (KIE) and DFT-based transition state modeling . Cyclopropyl strain release drives reactivity; monitor ring-opening with in situ IR or Raman spectroscopy under acidic/thermal conditions. Compare activation energies for pathways involving carbocation intermediates vs. concerted mechanisms .
Q. How is this compound utilized as a synthetic precursor in protease inhibitor development?
- Methodology : The cyclopropyl group enhances metabolic stability in drug candidates. For example, couple the acid with amino alcohols via EDC/HOBt-mediated amidation to create peptidomimetic backbones. Evaluate inhibitory activity against serine proteases (e.g., trypsin) using fluorescence-based assays (Km/Vmax analysis) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and nitrile gloves to avoid dermal exposure. In case of contact, rinse immediately with water (15 min for eyes). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite . Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggests low acute risk, but chronic exposure studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
